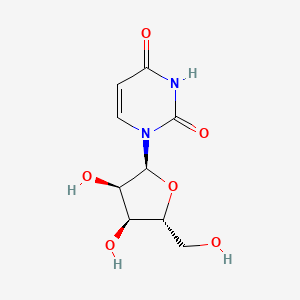

1-(a-D-ribofuranosyl)uracil

概要

説明

水および酸性溶液に可溶で、有機溶媒に不溶の白色結晶性粉末です . この化合物は、RNAおよびDNAの構造において重要な役割を果たしており、細胞代謝、エネルギー供給、シグナル伝達、細胞分裂などの様々な生物学的プロセスに不可欠です .

2. 製法

合成経路と反応条件

1-(α-D-リボフラノシル)ウラシルは、化学的または生物学的の方法によって合成することができます。 化学合成は通常、ウラシルとグルコースの反応から始まる多段階反応を伴います . 一般的な方法の1つは、ルイス酸の存在下でシリル化ヌクレオ塩基とグリコシルドナーを使用するVorbrüggenグリコシル化です . 別の方法には、水銀法と融合反応の使用が含まれます .

工業的生産方法

1-(α-D-リボフラノシル)ウラシルの工業生産では、多くの場合、代謝経路を通じて反応を触媒する遺伝子操作された微生物が使用されます。 この生合成法は、環境に優しく、大規模生産にスケールアップできるため有利です .

準備方法

Synthetic Routes and Reaction Conditions

1-(a-D-ribofuranosyl)uracil can be synthesized through chemical or biological methods. Chemical synthesis typically involves a multi-step reaction, starting with the reaction of uracil with glucose . One common method is the Vorbrüggen glycosylation, which involves the use of silylated nucleobases and glycosyl donors in the presence of a Lewis acid . Another method involves the use of mercuri procedure and fusion reactions .

Industrial Production Methods

Industrial production of this compound often employs engineered microorganisms to catalyze the reactions through metabolic pathways. This biosynthesis method is advantageous as it is more environmentally friendly and can be scaled up for large-scale production .

化学反応の分析

反応の種類

1-(α-D-リボフラノシル)ウラシルは、酸化、還元、置換反応を含む様々な化学反応を起こします。

一般的な試薬と条件

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、1-(α-D-リボフラノシル)ウラシルの酸化により、追加の酸素含有官能基を有するウラシル誘導体が生成されます .

4. 科学研究の応用

1-(α-D-リボフラノシル)ウラシルは、幅広い科学研究用途があります。

化学: 様々なヌクレオシドアナログおよび誘導体の合成のためのビルディングブロックとして使用されます.

生物学: RNAおよびDNAの構造と機能の研究において重要な役割を果たします.

科学的研究の応用

Antiviral Activity

1-(α-D-ribofuranosyl)uracil exhibits significant antiviral properties against various viruses, making it a candidate for therapeutic use.

Case Studies and Findings

- A study synthesized several uracil nucleosides and evaluated their activity against Herpes Simplex Virus type 1 (HSV-1). Compounds derived from uracil showed promising results, with some achieving total prevention of viral cytopathic effects at lower concentrations than the standard antiviral acyclovir (ACV) .

- Another research focused on synthesizing nucleoside analogs bearing 1,2,3-triazol-4-yl fragments. These compounds were tested against influenza virus A H1N1 and demonstrated moderate antiviral activity, with IC50 values ranging from 24.3 µM to 57.5 µM .

Antitumor Properties

The compound has been investigated for its potential in treating various malignancies.

Immunomodulatory Effects

Research indicates that 1-(α-D-ribofuranosyl)uracil may influence immune responses.

Applications

- The compound has been studied for its effects on various immune signaling pathways. Its modulation of the JAK/STAT signaling pathway suggests potential applications in treating autoimmune diseases and enhancing immune responses against infections .

Synthesis and Structural Variations

The synthesis of 1-(α-D-ribofuranosyl)uracil and its derivatives is crucial for enhancing its pharmacological properties.

Synthesis Techniques

- Various synthetic methods have been developed to create derivatives of 1-(α-D-ribofuranosyl)uracil with improved bioactivity. For instance, modifications involving acetylation or the introduction of different substituents on the uracil moiety have been explored .

Table 1: Antiviral Activity of Nucleoside Analogues

| Compound | Virus Type | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 6 | HSV-1 | 15.76 | Higher activity than acyclovir |

| Compound 8 | Influenza A H1N1 | 24.3 | Moderate activity observed |

| Compound 11c | Influenza A H1N1 | 29.2 | Comparable activity to other nucleosides |

Table 2: Antitumor Activity Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis | Induces programmed cell death in cancer cells |

| Autophagy | Modulates cellular degradation processes |

| Cell Cycle Regulation | Interferes with cell division and proliferation |

作用機序

1-(α-D-リボフラノシル)ウラシルの作用機序には、RNAおよびDNAへの組み込みが関与し、そこで様々な細胞プロセスに関与します。 核酸代謝に関与する酵素の基質として作用し、RNAおよびDNAの合成と修復に影響を与えます . 分子標的には、遺伝物質の転写と複製に不可欠なRNAポリメラーゼとDNAポリメラーゼが含まれます .

6. 類似の化合物との比較

1-(α-D-リボフラノシル)ウラシルは、以下の他のヌクレオシドと比較することができます。

1-(β-D-リボフラノシル)ウラシル (β-D-ウリジン): α-D-ウリジンとは異なり、β-D-ウリジンは自然界でより一般的に見られ、RNAの主要な構成要素です.

1-(β-D-リボフラノシル)-5-エチニルイミダゾール-4-カルボキサミド (EICAR): この化合物は、DNAおよびRNAウイルスに対して幅広い活性を持ち、抗ウイルス療法で使用されます.

リバビリン (1-β-D-リボフラノシル-1,2,4-トリアゾール-3-カルボキサミド): リバビリンは、様々なウイルス感染症の治療に使用される抗ウイルスヌクレオシドアナログです.

1-(α-D-リボフラノシル)ウラシルのユニークさは、希少なα配置にあることにあり、β対応物と比較して独特の生化学的性質と安定性を与えています .

類似化合物との比較

1-(a-D-ribofuranosyl)uracil can be compared with other nucleosides such as:

1-(β-D-ribofuranosyl)uracil (beta-D-uridine): Unlike alpha-D-uridine, beta-D-uridine is more commonly found in nature and is a key component of RNA.

1-(β-D-ribofuranosyl)-5-ethynylimidazole-4-carboxamide (EICAR): This compound has a wide spectrum of activity against DNA and RNA viruses and is used in antiviral therapies.

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide): Ribavirin is an antiviral nucleoside analog used to treat various viral infections.

The uniqueness of this compound lies in its rare alpha configuration, which imparts distinct biochemical properties and stability compared to its beta counterparts .

生物活性

1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a purine nucleoside analog that has garnered attention for its biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of 1-(α-D-ribofuranosyl)uracil

1-(α-D-ribofuranosyl)uracil is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. Its unique α-configuration distinguishes it from other nucleosides, impacting its biochemical properties and stability. This compound primarily targets indolent lymphoid malignancies and exhibits broad-spectrum anticancer effects by inhibiting DNA synthesis .

The primary mechanism through which 1-(α-D-ribofuranosyl)uracil exerts its biological activity involves:

- Inhibition of DNA Synthesis : The compound interferes with the DNA synthesis pathway, leading to reduced proliferation of malignant cells.

- Targeting Indolent Lymphoid Malignancies : Its effectiveness against specific types of cancer makes it a valuable candidate for further research in oncology .

Therapeutic Applications

1-(α-D-ribofuranosyl)uracil has been investigated for various therapeutic applications:

- Anticancer Activity : The compound shows promise in treating indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and other slow-growing cancers .

- Antiviral Properties : Research indicates potential antiviral effects against certain viruses, including influenza A H1N1, although further studies are needed to elucidate these effects fully .

Table 1: Antiviral Activity Against Influenza A H1N1

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1-(α-D-ribofuranosyl)uracil | 57.5 | 200 | 3.48 |

| Compound 2i | 24.3 | 150 | 6.17 |

| Compound 11c | 29.2 | 180 | 6.16 |

IC50 values indicate the concentration required to inhibit viral replication by 50%, while CC50 represents the concentration that is cytotoxic to 50% of cells. The Selectivity Index (SI) is calculated as CC50/IC50, indicating the safety margin of the compound.

Case Study: Antitumor Efficacy

A study conducted on the efficacy of 1-(α-D-ribofuranosyl)uracil in a mouse model of CLL demonstrated significant tumor regression when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis in malignant B-cells while sparing normal lymphocytes, suggesting a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of 1-(α-D-ribofuranosyl)uracil can be compared with other nucleoside analogs:

| Compound Name | Configuration | Primary Use |

|---|---|---|

| 1-(β-D-ribofuranosyl)uracil | β-configuration | Commonly found in RNA |

| Ribavirin | β-configuration | Antiviral treatment for various infections |

| EICAR | β-configuration | Broad-spectrum antiviral activity |

The α-configuration of 1-(α-D-ribofuranosyl)uracil provides distinct biochemical properties that may enhance its therapeutic efficacy compared to β-anomers .

特性

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-JBBNEOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364101 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-07-9 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?

A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.

Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?

A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。